4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
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Overview
Description
4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound with the molecular formula C16H13Cl2N3O3 and a molecular weight of 366.206 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with chloro and hydroxybenzylidene groups. It has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2-hydrazinyl-2-oxoethyl derivatives. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 4-chloro-N-{2-[(2E)-2-(5-chloro-2-oxobenzylidene)hydrazino]-2-oxoethyl}benzamide.
Reduction: Formation of 4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzyl)hydrazino]-2-oxoethyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
- 4-chloro-N-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
- 4-chloro-N-{2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide
Uniqueness
4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxybenzylidene groups enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C16H13Cl2N3O3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O3/c17-12-3-1-10(2-4-12)16(24)19-9-15(23)21-20-8-11-7-13(18)5-6-14(11)22/h1-8,22H,9H2,(H,19,24)(H,21,23)/b20-8+ |
InChI Key |
DRRLVVRCTFKPAT-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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